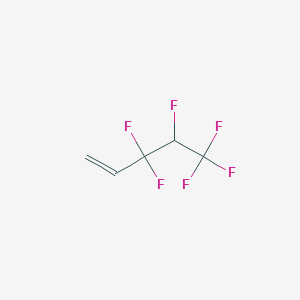
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is an organosilicon compound characterized by its unique structure, which includes a dioxasilinane ring. This compound is known for its versatility and is used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane typically involves the reaction of butanol with 2,4,4-trimethyl-1,3,2-dioxasilinane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane finds applications in various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the study of biological systems due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Known for its use as a monomer in polymer synthesis.
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane: Used in similar applications but with different reactivity due to the presence of a chlorine atom.
Uniqueness
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is unique due to its butoxy group, which imparts specific chemical properties that make it suitable for a wide range of applications. Its stability and reactivity are distinct compared to other similar compounds, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
88804-89-1 |
|---|---|
Molecular Formula |
C10H22O3Si |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
2-butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C10H22O3Si/c1-5-6-8-11-14(4)12-9-7-10(2,3)13-14/h5-9H2,1-4H3 |
InChI Key |
CKGRFOAVOYTERI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si]1(OCCC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


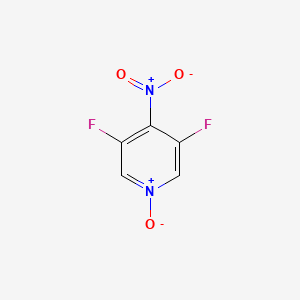
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

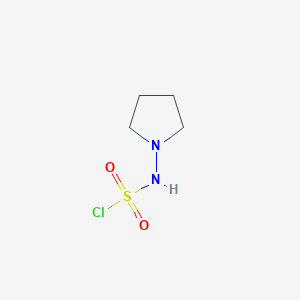

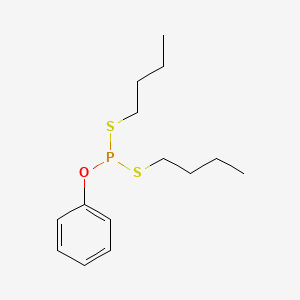
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)

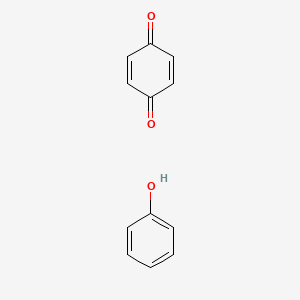
![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
